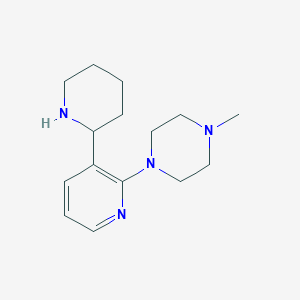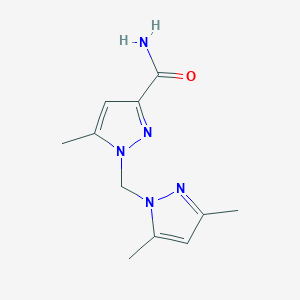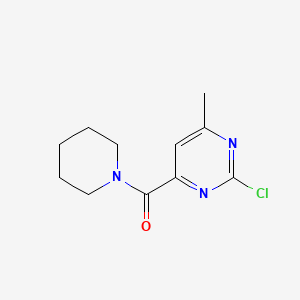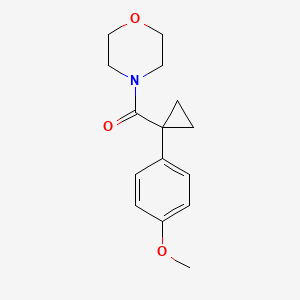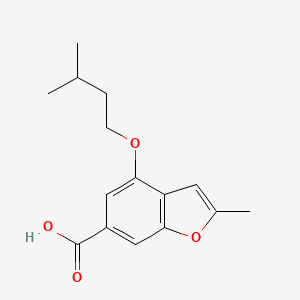
2-(5-Amino-2-oxoindolin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(5-Amino-2-oxoindolin-1-yl)acétamide est un composé présentant un potentiel significatif dans divers domaines scientifiques. Il s'agit d'un dérivé de l'oxindole, une structure connue pour ses diverses activités biologiques. La structure unique du composé lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un sujet d'intérêt en chimie médicinale et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(5-Amino-2-oxoindolin-1-yl)acétamide implique généralement la réaction de la 5-amino-2-oxoindoline avec l'anhydride acétique. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le processus implique le chauffage des réactifs dans un solvant approprié, tel que l'éthanol, et l'utilisation d'un catalyseur pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle du 2-(5-Amino-2-oxoindolin-1-yl)acétamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour maintenir des conditions de réaction constantes .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-Amino-2-oxoindolin-1-yl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupe hydroxyle.
Substitution : Le groupe amino peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers électrophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions douces à modérées afin de préserver l'intégrité du composé .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers oxindoles substitués, des dérivés hydroxylés et d'autres composés fonctionnalisés.
Applications de la recherche scientifique
Le 2-(5-Amino-2-oxoindolin-1-yl)acétamide a plusieurs applications de recherche scientifique :
Chimie : Il sert de brique de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des études relatives à la régulation du cycle cellulaire et à l'apoptose.
Mécanisme d'action
Le mécanisme d'action du 2-(5-Amino-2-oxoindolin-1-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques dans les cellules. Il est connu pour activer la procaspase-3, conduisant à l'induction de l'apoptose dans les cellules cancéreuses. Le composé interagit avec diverses protéines impliquées dans la voie apoptotique, notamment BAX, Bcl-2 et p53 . Cette interaction perturbe le cycle cellulaire normal, conduisant à la mort cellulaire programmée.
Applications De Recherche Scientifique
2-(5-Amino-2-oxoindolin-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-2-oxoindolin-1-yl)acetamide involves its interaction with specific molecular targets in cells. It is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells. The compound interacts with various proteins involved in the apoptotic pathway, including BAX, Bcl-2, and p53 . This interaction disrupts the normal cell cycle, leading to programmed cell death.
Comparaison Avec Des Composés Similaires
Le 2-(5-Amino-2-oxoindolin-1-yl)acétamide peut être comparé à d'autres dérivés de l'oxindole, tels que :
[2-(5-Méthoxy-2-oxoindolin-3-yl)éthyl]acétamide : Ce composé présente des caractéristiques structurelles similaires mais des groupes fonctionnels différents, ce qui entraîne des variations d'activité biologique.
2-(5-Substitué-2-oxoindolin-1-yl)acétohydrazides : Ces composés ont été étudiés pour leurs propriétés anticancéreuses et présentent différents niveaux de cytotoxicité par rapport au 2-(5-Amino-2-oxoindolin-1-yl)acétamide.
L'unicité du 2-(5-Amino-2-oxoindolin-1-yl)acétamide réside dans son interaction spécifique avec les voies apoptotiques, ce qui en fait un candidat prometteur pour de nouvelles recherches et développements en thérapie anticancéreuse .
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-(5-amino-2-oxo-3H-indol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c11-7-1-2-8-6(3-7)4-10(15)13(8)5-9(12)14/h1-3H,4-5,11H2,(H2,12,14) |
Clé InChI |
KLSSUIXNJGOURZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)
